molecular formula C15H17N3O5 B2525081 N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941980-39-8

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2525081
M. Wt: 319.317
InChI Key: UPHNZMNIXSJIME-UHFFFAOYSA-N
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Description

The compound N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and synthetic methods that could be relevant to the synthesis and analysis of similar oxalamide compounds. The first paper discusses the synthesis of imidazole-amine ligands, which, like oxalamides, are important in the formation of coordination compounds . The second paper presents a novel synthetic approach for oxalamides, which could potentially be adapted for the synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide .

Synthesis Analysis

The synthesis of related oxalamides is described in the second paper, where a one-pot synthetic approach is used to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method involves a Meinwald rearrangement sequence, which could be a useful starting point for the synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide. Although the exact synthesis of this compound is not detailed, the methodologies described could be adapted to synthesize the compound .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specific to N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide. However, oxalamides, such as those synthesized in the second paper, are known to participate in various chemical reactions, including rearrangements and amination reactions . These reactions could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding method that could potentially be applicable to the synthesis of compounds including "N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide" (Mamedov et al., 2016). This method provides a new formula for anthranilic acid derivatives and oxalamides, indicating a pathway for creating structurally similar compounds.

Biological Applications

Research on dimethoxy and trimethoxy indanonic spiroisoxazolines, which share structural similarities with the compound of interest, has shown potent cytotoxicity effects against HepG2 cancerous liver cell line. These findings suggest that compounds with similar structures could be promising candidates for the development of new anti-liver cancer agents (Abolhasani et al., 2020).

Safety And Hazards

This involves studying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to the compound that could enhance its properties or reduce its hazards.


properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-21-11-4-3-10(9-12(11)22-2)5-7-16-14(19)15(20)17-13-6-8-23-18-13/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHNZMNIXSJIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide

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